molecular formula C15H11ClN2O2S B5793204 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B5793204
M. Wt: 318.8 g/mol
InChI Key: SEKRYCNFPPEXQW-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common scaffold in many pharmacologically active molecules.

Preparation Methods

The synthesis of 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 5-chloro-2-methoxyaniline with isothiocyanates under specific conditions. The reaction mixture is often heated to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one include:

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-20-13-7-6-9(16)8-12(13)18-14(19)10-4-2-3-5-11(10)17-15(18)21/h2-8H,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKRYCNFPPEXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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